molecular formula C9H8F2O3 B1422784 2-(Difluoromethoxy)-4-methoxybenzaldehyde CAS No. 1247613-99-5

2-(Difluoromethoxy)-4-methoxybenzaldehyde

Cat. No. B1422784
M. Wt: 202.15 g/mol
InChI Key: MOOKIJWUMFKXMD-UHFFFAOYSA-N
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Description

The compound “2-(Difluoromethoxy)-4-methoxybenzaldehyde” likely belongs to the class of organic compounds known as aromatic ethers, which are organic compounds containing an ether group substituted with an aromatic group .


Synthesis Analysis

While specific synthesis methods for “2-(Difluoromethoxy)-4-methoxybenzaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, difluoromethoxylated compounds have been synthesized using visible light .


Physical And Chemical Properties Analysis

Based on similar compounds, “2-(Difluoromethoxy)-4-methoxybenzaldehyde” is likely to be a solid at room temperature with a molecular weight in the range of 150-200 g/mol . It may also have several hydrogen bond acceptors .

Scientific Research Applications

Antiaflatoxigenic and Antimicrobial Activities

2-Hydroxy-4-methoxybenzaldehyde (HMBA), closely related to 2-(Difluoromethoxy)-4-methoxybenzaldehyde, has shown excellent antimicrobial properties and significant antiaflatoxigenic potency. Schiff bases derived from HMBA exhibit substantial antiaflatoxigenic activity, reducing the growth of Aspergillus flavus and subsequent aflatoxin B1 production (Harohally et al., 2017).

Synthesis and Chemical Reactions

4-Benzyloxy-2-methoxybenzaldehyde, synthesized from 3-methoxyphenol, demonstrates the potential for chemical synthesis and applications in organic reactions, providing insights into the possible uses of similar compounds like 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Lu Yong-zhong, 2011).

Linkers for Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis. This application could potentially extend to 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Swayze, 1997).

Vibrational Dynamics in Solid State

Studies on the vibrational dynamics of related compounds like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde in solid state through INS spectroscopy and DFT calculations provide insights into the physical properties that could be relevant for 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Ribeiro-Claro et al., 2021).

Paired Electrolysis in Organic Chemistry

The paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, along with other reactions, showcases the potential of using electrochemical methods in the synthesis and transformation of compounds like 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Sherbo et al., 2018).

Molecular Docking and Intermolecular Interactions

The study of 4-methoxybenzaldehyde's structural, electronic properties, and intermolecular interactions, along with molecular docking investigations, could guide the understanding of similar properties in 2-(Difluoromethoxy)-4-methoxybenzaldehyde (Ghalla et al., 2018).

properties

IUPAC Name

2-(difluoromethoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)8(4-7)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOKIJWUMFKXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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